4-Acetyl-3-nitrophenylboronic acid
Overview
Description
4-Acetyl-3-nitrophenylboronic acid is an organoboron compound with the molecular formula C8H8BNO5. This compound is characterized by the presence of an acetyl group, a nitro group, and a boronic acid moiety attached to a phenyl ring. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of 4-Acetyl-3-nitrophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (this compound) transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability is primarily determined by its stability and reactivity in the reaction environment .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic processes, enabling the construction of complex organic molecules from simpler precursors .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, in which this compound plays a key role, is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction can be carried out in a variety of environments, including aqueous solutions . The stability and reactivity of this compound can be affected by factors such as temperature, ph, and the presence of other chemical species .
Biochemical Analysis
Biochemical Properties
It is known that boronic acids, such as 4-Acetyl-3-nitrophenylboronic acid, are often used in Suzuki–Miyaura coupling reactions . This is a type of carbon–carbon bond-forming reaction that is widely used in organic chemistry . The success of this reaction is due to the mild and functional group tolerant reaction conditions, along with the relatively stable and readily prepared organoboron reagent .
Cellular Effects
Boronic acids are known to interact with various cellular components and processes .
Molecular Mechanism
In the context of Suzuki–Miyaura coupling reactions, the compound participates in a process called transmetalation . In this process, the boronic acid group is transferred from boron to palladium .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, including Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-3-nitrophenylboronic acid typically involves the reaction of 4-acetyl-3-nitrophenylboronic ester with a suitable boron source under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-3-nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: 4-Acetyl-3-aminophenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-3-nitrophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Nitrophenylboronic acid: Similar structure but lacks the acetyl group.
4-Nitrophenylboronic acid: Similar structure but lacks the acetyl group.
Uniqueness: 4-Acetyl-3-nitrophenylboronic acid is unique due to the presence of both acetyl and nitro groups, which provide additional functionalization options and reactivity compared to other boronic acids .
Properties
IUPAC Name |
(4-acetyl-3-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXBGJTWRHMQQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)C)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681539 | |
Record name | (4-Acetyl-3-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-63-7 | |
Record name | Boronic acid, B-(4-acetyl-3-nitrophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Acetyl-3-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.